Pentyl chloroformate
Overview
Description
Pentyl chloroformate is an organic compound with the molecular formula C₆H₁₁ClO₂. It belongs to the class of chloroformates, which are esters of chloroformic acid. This compound is a colorless, volatile liquid that is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates .
Mechanism of Action
Target of Action
Pentyl chloroformate is a chemical intermediate used in the synthesis of pharmaceutical and agricultural intermediates . It primarily targets the lungs, causing severe irritation .
Mode of Action
This compound reacts with water and moisture in the air, liberating hydrochloric acid . This reaction is proposed to proceed via a substitution nucleophilic internal mechanism . The compound’s interaction with its targets leads to severe irritation in the lungs .
Biochemical Pathways
It is known that the compound’s slow hydrolysis in the alveoli leads to serious lung effects . The resulting changes include symptoms of toxicity that may be delayed up to 24 hours .
Pharmacokinetics
It is known that the compound is a gas/vapor heavier than air, which may accumulate in confined spaces, particularly at or below ground level . This property could impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound reacts exothermically with water , and its vapors may form explosive mixtures with air . Therefore, the presence of water, moisture, and air can affect the compound’s stability and efficacy. Additionally, the compound’s vapors may travel a considerable distance to a source of ignition and flash back , indicating that the presence of heat or sparks in the environment can also influence its action.
Biochemical Analysis
Biochemical Properties
Pentyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of carbamates and carbonates. It reacts with amines to form carbamates and with alcohols to form carbonates . These reactions are crucial in the production of various pharmaceuticals and agrochemicals. This compound interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of alcohol and carbon dioxide . Additionally, it can react with proteins containing nucleophilic groups, such as lysine residues, forming stable carbamate linkages .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying proteins involved in signal transduction. For example, the formation of carbamate linkages with lysine residues in proteins can alter their function and interactions, potentially affecting downstream signaling events . This compound can also impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function . Furthermore, it may affect cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity with nucleophilic groups in biomolecules. It can form covalent bonds with amino acids, such as lysine, serine, and cysteine, in proteins, leading to the formation of stable carbamate or carbonate linkages . This modification can alter the structure and function of the target proteins, affecting their enzymatic activity, binding interactions, and stability . This compound can also inhibit or activate enzymes by modifying their active sites or regulatory regions . Additionally, it may influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored properly in a dry, cool, and well-ventilated place . It can degrade in the presence of moisture, leading to the formation of pentanol and carbon dioxide . Long-term exposure to this compound may result in cumulative effects on cellular function, including alterations in protein structure and function, enzyme activity, and gene expression . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism . At higher doses, it can cause toxic or adverse effects, including cellular damage, enzyme inhibition, and alterations in gene expression . Threshold effects have been observed in studies, where a certain dosage level is required to elicit significant changes in cellular function and metabolism . Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects on liver and kidney function .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by esterases, leading to the formation of pentanol and carbon dioxide . Additionally, this compound can react with amino acids and proteins, forming stable carbamate or carbonate linkages . These modifications can affect metabolic flux and metabolite levels, potentially altering cellular metabolism and function . This compound may also influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and organelles, depending on its chemical properties and interactions with cellular components . This compound may also interact with transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the distribution and activity of this compound within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments or organelles, such as the cytoplasm, mitochondria, and endoplasmic reticulum . The localization of this compound can be directed by targeting signals or post-translational modifications that guide its transport to specific subcellular locations . The subcellular localization of this compound can affect its activity and function, influencing cellular processes and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl chloroformate can be synthesized through the reaction of pentanol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C5H11OH+COCl2→C5H11OCOCl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of pentanol to a solution of phosgene in an inert solvent, such as toluene or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Pentyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed anhydride formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines in the presence of a base to form carbamates.
Alcohols: Reacts with alcohols in the presence of a base to form carbonate esters.
Carboxylic acids: Reacts with carboxylic acids in the presence of a base to form mixed anhydrides.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate esters: Formed from the reaction with alcohols.
Mixed anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
Pentyl chloroformate is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of carbamates and carbonates.
Biology: Employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl chloroformate: A simpler chloroformate with a similar reactivity profile.
Ethyl chloroformate: Another chloroformate used in similar applications.
Phenyl chloroformate: Used in the synthesis of more complex organic molecules.
Uniqueness
Pentyl chloroformate is unique due to its longer alkyl chain, which can impart different physical properties and reactivity compared to shorter-chain chloroformates. This can be advantageous in specific synthetic applications where the steric or electronic effects of the pentyl group are beneficial .
Properties
IUPAC Name |
pentyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRRYUDVWPPWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060933 | |
Record name | Carbonochloridic acid, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Carbonochloridic acid, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
638-41-5 | |
Record name | Pentyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentyl chloroformate | |
Source | DTP/NCI | |
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Record name | Carbonochloridic acid, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060933 | |
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Record name | Pentyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.307 | |
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Record name | Pentyl chloroformate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF9VZ2UV69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Pentyl chloroformate in current research?
A1: this compound is frequently employed as a reagent in the synthesis of Capecitabine [, , , , , , , ]. Capecitabine is an antitumor agent utilized in the treatment of breast and rectal cancers [].
Q2: Can you describe the role of this compound in the synthesis of Capecitabine?
A2: this compound is introduced in a later stage of the synthesis. It reacts with 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine through an amidation reaction. This step is followed by hydrolysis to yield the final product, Capecitabine [, , ].
Q3: What are the identified toxicological properties of this compound?
A3: Studies indicate that this compound exhibits moderate toxicity when ingested []. It also demonstrates significant irritant effects on the skin and the mucous membranes of the eyes []. Inhalation of this compound can cause respiratory irritation, with an irritant threshold of 7.8 mg/m3 observed in rats and 2.3 mg/m3 in humans [].
Q4: Are there any regulatory guidelines regarding the use and exposure limits of this compound?
A4: Yes, research suggests a maximum allowable concentration (MAC) of 0.5 mg/m3 in the air of working areas, classifying it as a hazard class 2 substance. The recommended safe exposure level in the atmospheric air of populated areas is 0.005 mg/m3 []. It's also noted that this compound requires special protection for the skin and eyes [].
Q5: Are there any alternative catalysts being explored for the synthesis of Capecitabine?
A5: Yes, recent research highlights the use of trifluoromethanesulfonic acid and its derivatives as alternative catalysts for the condensation reaction in Capecitabine synthesis []. This method has shown potential in simplifying the production process and reducing costs [].
Q6: What are the advantages of the improved synthetic procedures for Capecitabine?
A6: Improved procedures, including using alternative catalysts and optimizing reaction steps, aim to enhance the overall yield of Capecitabine production while minimizing environmental impact. These advancements contribute to a more efficient and cost-effective manufacturing process [, , , ].
Q7: What analytical techniques are commonly used to characterize and quantify this compound?
A7: While specific analytical methods for this compound are not detailed in the provided abstracts, techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds, including Capecitabine [, , ].
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